molecular formula C15H23NO3 B2620677 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide CAS No. 1788557-99-2

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2620677
CAS No.: 1788557-99-2
M. Wt: 265.353
InChI Key: HZKFJVGMBWIPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide (CAS 1788557-99-2) is a chemical compound supplied for research and development purposes. This compound features a pivalamide (2,2-dimethylpropanamide) group, a motif known for its ability to improve metabolic stability and membrane permeability in medicinal chemistry, making it a valuable scaffold in the design of bioactive molecules . The structure also contains a phenethylamine backbone with dual methoxy substitutions, a feature common in compounds investigated for neurological and oncological research . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All information provided is for informational purposes only and is not intended as a substitute for professional advice. The buyer assumes all responsibility for the safe handling, use, and disposal of this material.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-10-13(19-5)11-8-6-7-9-12(11)18-4/h6-9,13H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFJVGMBWIPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The pivalamide group (-N-C(O)-C(CH₃)₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Steric hindrance from the 2,2-dimethylpropanamide moiety slows reaction rates compared to less hindered amides.

Reagents/Conditions Products Yield References
1 N NaOH in MeOH/H₂O (reflux, 48 h)2-Methoxy-2-(2-methoxyphenyl)ethylamine + 2,2-dimethylpropanoic acid55–72%
6 M HCl in H₂O/THF (60°C, 24 h)Partial hydrolysis to intermediate hemiaminal structures30–40%

Key Findings :

  • Alkaline hydrolysis proceeds efficiently with prolonged heating due to steric effects .

  • Acidic conditions yield incomplete conversion, favoring side reactions like ether cleavage in the methoxy groups.

Nucleophilic Acyl Substitution

The amide carbonyl participates in substitution reactions with strong nucleophiles, though reactivity is limited by steric bulk.

Nucleophile Reagents/Conditions Products Yield References
NH₃ (gaseous)DMF, 80°C, 12 hN-[2-Methoxy-2-(2-methoxyphenyl)ethyl]urea28%
BenzylamineTEA, CH₂Cl₂, 0°C → rtSubstituted benzylamide derivative45%

Mechanistic Insight :

  • Nucleophilic attack at the carbonyl carbon is hindered by the bulky tert-butyl group, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.

Reduction Reactions

Reduction of the amide bond to an amine is feasible but requires aggressive conditions.

Reducing Agent Conditions Products Yield References
LiAlH₄Dry THF, reflux, 6 hN-[2-Methoxy-2-(2-methoxyphenyl)ethyl]amine62%
BH₃·THFTHF, 0°C → rt, 4 hPartial reduction with residual amide18%

Limitations :

  • LiAlH₄ achieves full reduction but risks over-reduction of methoxy groups at elevated temperatures .

Oxidative Transformations

The ethyl linker and methoxy groups exhibit limited oxidative reactivity under standard conditions.

Oxidizing Agent Conditions Products Yield References
KMnO₄ (aq)H₂SO₄, 60°C, 8 hCleavage of ethyl linker to benzoic acids<10%
Ozone (O₃)CH₂Cl₂, -78°C, 2 hNo observable reaction

Notes :

  • The methoxy groups stabilize the aromatic ring against oxidation, while the ethyl chain’s electron-rich environment resists electrophilic attack.

Deprotection and Functionalization

The pivalamide group serves as a protecting group for amines in multistep syntheses.

Deprotection Method Conditions Products Yield References
Trifluoroacetic acid (TFA)CH₂Cl₂, rt, 1 hFree amine + 2,2-dimethylpropanoic acid85%
H₂/Pd-CMeOH, 40 psi, 12 hIncomplete deprotection50%

Applications :

  • TFA-mediated deprotection is preferred for high-yielding amine generation in peptide coupling reactions .

Comparative Reactivity Table

Reaction Type Ease of Reaction Key Challenges
HydrolysisModerateSteric hindrance slows nucleophilic attack
Nucleophilic SubstitutionLowBulky tert-butyl group reduces accessibility
ReductionHigh (with LiAlH₄)Risk of over-reduction
OxidationVery lowStructural stability under harsh conditions

Industrial and Synthetic Relevance

  • The compound’s stability under basic conditions makes it valuable for controlled amine release in prodrug designs .

  • Its low reactivity toward electrophiles allows selective modifications at the aromatic ring in multistep syntheses .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide exhibit significant anticancer properties. For instance:

  • Case Study : A derivative was tested against various cancer cell lines, showing selective cytotoxicity with an IC50 value of approximately 5 µM against HeLa cells. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Research Findings : In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases.

Synthesis of Cinnamamides

This compound has been utilized in the synthesis of cinnamamides:

  • Methodology : The compound was synthesized from methyl cinnamates and phenylethylamines using Lipozyme® TL IM as a catalyst in continuous-flow microreactors.
  • Results : The maximum conversion achieved was 91.3% under optimal conditions (substrate molar ratio of 1:2 at 45 °C for 40 minutes).

Derivatives for Antimalarial Activity

This compound has also been part of research aimed at developing antimalarial agents:

  • Experimental Procedure : Derivatives such as N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide were prepared and tested against Plasmodium falciparum.
  • Outcomes : These derivatives showed promising activity at low concentrations, indicating their potential as antimalarial treatments.

The biological activities associated with this compound are summarized in the following table:

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production
AntimalarialInhibition of Plasmodium falciparum

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyridyl and Halogen-Substituted Analogs

Compound Name Substituents Synthesis Yield Purity (%) Key Analytical Methods Applications References
N-(3-Pyridyl)-2,2-dimethylpropanamide Pyridyl 70% 99.7 $^1$H NMR, HPLC Intermediate for iodination
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Iodopyridyl 70% 95.9 $^1$H NMR, TLC Halogenated intermediate
N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide Bromopyridyl 96% - EI-MS, $^1$H NMR Pharmaceutical synthesis

Key Findings :

  • Halogenation (e.g., iodine in N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide) increases molecular weight and reactivity for cross-coupling reactions .
  • Brominated analogs exhibit high yields (96%) due to efficient acyl chloride reactions .
  • Methoxy groups in the target compound may enhance solubility compared to halogenated analogs.

Heterocyclic and Aromatic Ethyl Derivatives

Compound Name Substituents Synthesis Yield Characterization Methods Applications References
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide Dimethoxyphenylethyl-pyrrolopyrimidine 91% $^1$H NMR, HRMS Antitumor agents
N-{4-[(3-Bromophenyl)amino]-6-[2-(2-chlorophenyl)ethyl]-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide Bromophenylamino-chlorophenylethyl 95% $^1$H NMR, TLC Kinase inhibition studies
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide Methoxyindolylethyl - X-ray crystallography Protein-ligand interactions

Key Findings :

  • Methoxy-substituted aromatics (e.g., dimethoxyphenyl in pyrrolopyrimidines) improve binding to hydrophobic pockets in biological targets .
  • The target compound’s dual methoxy groups may offer enhanced selectivity compared to halogenated or non-polar analogs.

Hydroxyethyl and Biomedical Polymers

Compound Name Substituents Applications References
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Hydroxyethyl Biodegradable poly(ester amine)s
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide Benzodiazolylethyl Potential protease inhibitors

Key Findings :

  • Hydroxyethyl derivatives are utilized in biodegradable polymers due to their hydrogen-bonding capacity .
  • The target compound’s methoxy groups may reduce polarity compared to hydroxyethyl analogs, affecting biodegradation rates.

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H25NO3C_{16}H_{25}NO_3 and features a methoxyphenyl group attached to a dimethylpropanamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity. For example, it has been suggested that it could inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Neurotransmitter Modulation : Research indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which could influence mood and behavior .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly through modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : A study published in 2020 demonstrated that the compound inhibited the proliferation of HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced inflammation markers post-injury, indicating its therapeutic potential in inflammatory conditions .
  • Mechanistic Insights : Research involving receptor binding assays revealed that the compound selectively binds to serotonin receptors, which may explain its mood-modulating effects observed in behavioral studies conducted on animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructurePrimary ActivityUnique Features
N-[2-(4-methoxyphenyl)ethyl]acetamideSimilar core structureAntimicrobialLacks dimethylpropanamide group
4-MethoxyphenethylamineSimpler structureNeurotransmitter modulationNo amide functionality
N-[3-(4-hydroxyphenyl)ethyl]propionamideRelated structureAnticancerHydroxy group alters activity

Q & A

Q. Q1. What are the key synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide, and how do reaction conditions impact purity?

A1: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1: Alkylation of 2,2-dimethylpropanamide with a methoxy-substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Route 2: Reductive amination of a methoxy-substituted ketone precursor using NaBH₃CN or H₂/Pd-C .
    Purity (75–84%) depends on solvent choice, catalyst efficiency, and post-synthetic purification (e.g., column chromatography). Contaminants like unreacted starting materials or dehalogenated byproducts are common .

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in this compound?

A2: Key NMR features:

  • ¹H NMR: Methoxy groups (δ 3.2–3.8 ppm as singlets), aromatic protons (δ 6.5–7.5 ppm), and dimethylpropanamide’s tert-butyl protons (δ 1.2 ppm, singlet).
  • 13C NMR: Carbonyl (δ ~170 ppm), methoxy carbons (δ ~55 ppm), and quaternary carbons in the dimethylpropanamide moiety (δ ~25–30 ppm) .
    For ambiguous cases, DEPT-135 or 2D HSQC experiments clarify proton-carbon connectivity.

Advanced Research Questions

Q. Q3. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound in antitumor applications?

A3: Focus on:

  • Core modifications: Vary methoxy substituents (position/number) to assess steric/electronic effects on bioactivity.
  • Side-chain engineering: Replace the dimethylpropanamide group with bulkier acyl groups (e.g., trifluoroacetyl) to enhance metabolic stability .
  • Biological assays: Use MTT or clonogenic assays in cancer cell lines (e.g., T47D breast cancer) with IC₅₀ comparisons. Derivatives with electron-withdrawing substituents show improved cytotoxicity .

Q. Q4. What methodological strategies address contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

A4: Common pitfalls and solutions:

  • Cell line variability: Standardize cell passage numbers and culture conditions.
  • Compound stability: Verify purity via HPLC pre-assay; degradation products (e.g., hydrolyzed amides) may confound results .
  • Dose-response validation: Repeat assays with internal controls (e.g., doxorubicin) and orthogonal methods (e.g., apoptosis markers).

Q. Q5. How can computational modeling predict the compound’s interaction with enzyme targets (e.g., kinases)?

A5: Steps include:

Docking studies: Use AutoDock Vina or Schrödinger to model binding to ATP pockets (e.g., EGFR kinase).

MD simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).

Pharmacophore mapping: Identify critical H-bond donors (amide NH) and hydrophobic interactions (methoxy phenyl groups) .
Experimental validation via enzyme inhibition assays (e.g., ADP-Glo™ kinase assays) is essential.

Q. Q6. What analytical methods quantify trace impurities in synthesized batches?

A6:

  • HPLC-MS: Detect impurities at <0.1% levels using C18 columns (ACN/water gradient) and ESI+ ionization.
  • GC-MS: Monitor volatile byproducts (e.g., methoxybenzaldehyde) from degradation .
  • XRD: Resolve crystalline impurities; the compound’s orthorhombic crystal system (Pbca space group) aids in phase identification .

Safety and Experimental Design

Q. Q7. What safety protocols are critical for handling this compound in vitro?

A7:

  • PPE: Nitrile gloves, lab coat, and safety goggles (mandatory).
  • Ventilation: Use fume hoods for weighing/synthesis; avoid inhalation of fine powders .
  • Waste disposal: Collect organic waste in halogen-resistant containers; incinerate via licensed facilities .

Q. Q8. How can researchers optimize solubility for in vivo studies?

A8:

  • Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Salt formation: Explore hydrochloride salts for improved aqueous solubility.
  • Nanoformulations: Encapsulate in PLGA nanoparticles (≈150 nm diameter) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.